5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol

Physicochemical property Lipophilicity ADME

5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol (CAS 919516-36-2) is a C14 secondary allylic alcohol belonging to the dienol class, characterized by a conjugated diene system and a tertiary alcohol moiety. Its molecular formula is C14H26O with a molecular weight of 210.356 g/mol and a calculated LogP of 3.942, indicating moderate lipophilicity.

Molecular Formula C14H26O
Molecular Weight 210.36 g/mol
CAS No. 919516-36-2
Cat. No. B12626095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol
CAS919516-36-2
Molecular FormulaC14H26O
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESCC(C=CC(=CC(C)(C)C)C(C)(C)C)O
InChIInChI=1S/C14H26O/c1-11(15)8-9-12(14(5,6)7)10-13(2,3)4/h8-11,15H,1-7H3
InChIKeyMQGILFJEMZDFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol (CAS 919516-36-2): A Dienol Scaffold for Fragrance and Bioactivity Applications


5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol (CAS 919516-36-2) is a C14 secondary allylic alcohol belonging to the dienol class, characterized by a conjugated diene system and a tertiary alcohol moiety. Its molecular formula is C14H26O with a molecular weight of 210.356 g/mol and a calculated LogP of 3.942, indicating moderate lipophilicity . The compound is structurally related to a family of acyclic dienone musk odorants, including the potent (3E,5E)-5-tert-butyl-7,7-dimethylocta-3,5-dien-2-one [1]. Unlike its ketone analogs, the alcohol functional group imparts distinct reactivity profiles, including the capacity for esterification and oxidation, making it a versatile intermediate in both fragrance chemistry and biologically active compound design .

Why 5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol Cannot Be Directly Substituted by Ketone Analogs


The functional group divergence between the alcohol and its ketone analogs fundamentally alters key selection parameters. While the ketone (3E,5E)-5-tert-butyl-7,7-dimethylocta-3,5-dien-2-one is optimized for high-potency olfaction with a reported odor threshold of 0.54 ng/L air [1], the alcohol (CAS 919516-36-2) presents a distinctly different physicochemical profile. The alcohol's LogP of 3.942 is lower than the ketone's LogP of 4.150, which can significantly impact volatility, substantivity on different media, and formulation behavior . Furthermore, the alcohol's hydroxyl group enables downstream derivatization, such as esterification, that is not possible with the ketone, making it a distinct starting material for prodrug strategies or pro-fragrance design. Generic selection without considering these differences can lead to failures in biological assays or fragrance formulation performance.

Head-to-Head Evidence: Quantifying the Differentiation of 5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol from Its Closest Analogs


LogP Comparison: The Alcohol (CAS 919516-36-2) is More Hydrophilic than the Ketone (CAS 919516-42-0)

The calculated LogP for 5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol is 3.942 . This is lower than that of its direct ketone analog, (3E,5E)-5-tert-butyl-7,7-dimethylocta-3,5-dien-2-one (CAS 919516-42-0), which has a LogP of 4.150 . This quantified difference indicates the alcohol has measurably greater hydrophilicity, which can influence its partitioning in biological systems and its substantivity in fragrance applications.

Physicochemical property Lipophilicity ADME

Polar Surface Area Comparison: Higher H-Bonding Capacity of the Alcohol Over the Ketone

The topological polar surface area (PSA) is a key descriptor for predicting molecular transport properties. The alcohol (CAS 919516-36-2) has a PSA of 20.23 Ų . Its ketone analog has a PSA of 17.07 Ų . The higher PSA of the alcohol, attributable to the hydroxyl group's hydrogen-bond donating and accepting capacity, suggests it will have higher solvation energy and potentially different permeability profiles compared to the ketone, which only acts as a hydrogen-bond acceptor.

Molecular interaction PSA Permeability

Functional Group Reactivity: Esterification Capacity Enables Pro-Fragrance Design

A fundamental chemical distinction of 5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol is the presence of a tertiary alcohol group, which is capable of undergoing esterification with carboxylic acids . This reaction is not possible for the analogous dienone. This allows the alcohol to serve as a core scaffold for creating ester derivatives, a common strategy in developing pro-fragrances that release the active alcohol upon hydrolysis, or in modifying pharmacokinetic properties in a drug discovery context.

Synthetic versatility Prodrug Esterification

Biological Activity Profile: A Documented Lipoxygenase Inhibitor

According to the MeSH concept database of the Medical University of Lublin, this compound is classified as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism'. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and functions as an antioxidant in fats and oils [1]. While many dienones in the class are primarily investigated for olfaction, this specific alcohol's documented multi-target biochemical profile provides a distinct biologically-relevant identity. Due to the absence of directly comparable quantitative IC50 data for the ketone against the same targets, this evidence supports the compound's unique biological niche.

Lipoxygenase inhibition Anti-inflammatory Antioxidant

Olfactory Family Relevance: The Alcohol as a Precursor to a High-Impact Musk Odorant

The dienone (3E,5E)-5-tert-butyl-7,7-dimethylocta-3,5-dien-2-one is a cornerstone of a novel family of acyclic musk odorants, with a remarkably low odor threshold of 0.54 ng/L air [1]. The alcohol (CAS 919516-36-2) is the reduced analog of this ketone and can serve as its direct synthetic precursor. While the alcohol's own olfactory properties may differ, its value in fragrance R&D lies in its role as a key intermediate for synthesizing and studying structure-odor relationships within this high-impact family. The silicon-containing derivatives of this family have also been characterized, with the disila-analogue showing a threshold of 197 ng/L, demonstrating the sensitivity of olfactory properties to structural modifications [2].

Fragrance chemistry Musk odorant Odor threshold

Target Application Scenarios for 5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol Based on Verified Evidence


Fragrance Industry: Pro-Fragrance and Musk Odorant Development

5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol should be selected over its ketone analog when the project goal is to develop pro-fragrances or to study structure-odor relationships via esterification. As documented, the alcohol group enables ester formation [1], a key reaction for creating hydrolytically-releasable fragrance precursors. Its role as the reduced form of a potent musk odorant with a 0.54 ng/L air threshold makes it an essential intermediate for any team exploring next-generation, high-impact musk ingredients.

Biochemical Research: Lipoxygenase and Inflammation Pathway Studies

For laboratories investigating the arachidonic acid cascade, 5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol is documented as a potent lipoxygenase inhibitor with ancillary activity against cyclooxygenase and carboxylesterase, and possesses antioxidant properties [1]. Its moderate LogP of 3.942 suggests favorable cell permeability for cellular assays, while its distinct PSA of 20.23 Ų provides a clear rationale for selecting it over the more lipophilic ketone in assays where solubility is a limiting factor.

Medicinal Chemistry: A Scaffold for Ester Prodrugs

The tertiary alcohol functionality is a classic handle for prodrug design. The compound's established esterification reactivity [1] allows medicinal chemists to generate diverse ester derivatives for pharmacokinetic optimization. This is a capability absent in the ketone analog, making the alcohol the exclusive choice for projects that aim to modulate solubility, permeability, or metabolic stability through esterification while retaining the core dienone-like scaffold for target engagement.

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